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molecular formula C4HCl2FN2 B019854 2,4-Dichloro-5-fluoropyrimidine CAS No. 2927-71-1

2,4-Dichloro-5-fluoropyrimidine

Cat. No. B019854
M. Wt: 166.97 g/mol
InChI Key: WHPFEQUEHBULBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790736B2

Procedure details

Example 30A was also prepared as follows. Dimethylaniline (195 mL, 1.54 mol) was added to a slurry of 5-fluorouracil (99.73 g, 0.77 mol) in phosphorus oxychloride (215 mL, 2.31 mol) at 95° C. under a nitrogen atmosphere. The reaction mixture was stirred at this temperature for 3.5 h, cooled to room temperature and then slowly added to a stirred mixture of ice (200 g) and 6 M HCl (200 mL). The resulting slurry was extracted with dichloromethane (2×400 mL) and the combined organic extracts were washed with DI water (4×275 mL), dried over MgSO4 and concentrated under reduced pressure to afford 111.77 g (87%, 98.1% AUC by HPLC) of 5-fluoro-2,4-dichloro-pyrimidine as an amber oil. A molar solution of sodium hydroxide (1.34 L) was slowly added to a solution of the 5-fluoro-2,4-dichloro-pyrimidine (111.77 g, 0.67 mol) in THF (377 mL) at 0° C. After the reaction mixture was stirred for about 30 min at room temperature, the pH was adjusted to 6 by a slow addition of 1.0 M HCl. The aqueous solution was extracted with ethyl acetate (440 mL) to remove impurities following which the pH was adjusted to 1 with 1.0 M HCl. The acidic aqueous solution was extracted with ethyl acetate (4×555 mL) and the combined organic extracts were washed with brine (111 mL), dried over MgSO4 and concentrated under reduced pressure to produce 88.35 g (89%, 99.2% AUC by HPLC) of 2-chloro-5-fluoro-3H-pyrimidin-4-one as an off-white powder.
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
99.73 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C1C=CC=CC=1.[F:10][C:11]1[C:12](=O)[NH:13][C:14](=O)[NH:15][CH:16]=1.P(Cl)(Cl)([Cl:21])=O.[ClH:24]>>[F:10][C:11]1[C:12]([Cl:21])=[N:13][C:14]([Cl:24])=[N:15][CH:16]=1

Inputs

Step One
Name
Quantity
195 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
99.73 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Name
Quantity
215 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at this temperature for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Example 30A was also prepared
EXTRACTION
Type
EXTRACTION
Details
The resulting slurry was extracted with dichloromethane (2×400 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with DI water (4×275 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC=1C(=NC(=NC1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 111.77 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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